2,4-Dichloro-3,5-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dichloro-3,5-difluorophenol is a chemical compound with the molecular formula C6H2Cl2F2O . It has a molecular weight of 198.98 . It is a derivative of phenol and is used in various applications due to its unique properties .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-3,5-difluorophenol is1S/C6H2Cl2F2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2,4-Dichloro-3,5-difluorophenol is a white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Functionalization and Synthesis
2,4-Dichloro-3,5-difluorophenol plays a significant role in functionalization and synthesis. It has been used in the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates, demonstrating the potential of the organometallic approach to diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).
Electrochemistry and Photophysics
In the field of electrochemistry and photophysics, derivatives of 2,4-dichloro-3,5-difluorophenol have been explored. For instance, phlorin macrocycles that display cooperative fluoride binding show unique multielectron redox and photochemical properties, influenced by the aryl substituent's electron-donating and electron-releasing properties (Pistner et al., 2013).
Environmental Applications
2,4-Dichloro-3,5-difluorophenol is relevant in environmental applications, particularly in the adsorption and degradation of pollutants. For example, activated carbon fibers used for the adsorption of chlorophenols from aqueous solutions demonstrate the significance of π–π interactions, hydrophobic interactions, and molecular dimensions in the adsorption process (Liu et al., 2010). Additionally, the Fe/Ni bimetallic nanoparticles supported on polystyrene cation exchange resin show promising potential for the removal of chlorophenol in groundwater remediation (Zhang et al., 2020).
Antipathogenic Activity
New thiourea derivatives, including those with 2,4-dichloro-3,5-difluorophenol, have been synthesized and show significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These derivatives are promising for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Photodegradation Studies
Infrared studies of chlorophenols and products of their photodegradation, including 2,4-dichloro-3,5-difluorophenol, have been conducted to understand the influence of different types of hydrogen bonds on the irradiation reaction and final products (Czaplicka & Kaczmarczyk, 2006).
properties
IUPAC Name |
2,4-dichloro-3,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMLZSHNKKTXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3,5-difluorophenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.